1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione
Overview
Description
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione (DMDD) is a heterocyclic compound that has gained attention in recent years due to its potential applications in the field of materials science and biomedical research. DMDD is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The compound has a molecular weight of 209.23 g/mol and a chemical formula of C10H13NO4.
Mechanism Of Action
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione is known to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical And Physiological Effects
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione has been shown to have a cytotoxic effect on cancer cells, inducing apoptosis through the inhibition of topoisomerase II. The compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One advantage of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione is its ability to induce apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, the compound has limited solubility in water, which may make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research involving 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione. One area of interest is the development of new anticancer drugs based on the structure of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione. Another potential direction is the use of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione as a precursor for the synthesis of new organic semiconductors and conducting polymers. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione and its potential applications in the treatment of inflammatory diseases.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione has been found to have potential applications in the field of materials science as a precursor for the synthesis of various organic semiconductors and conducting polymers. The compound has also been studied for its potential use as an antitumor agent, due to its ability to induce apoptosis in cancer cells.
properties
CAS RN |
181862-87-3 |
---|---|
Product Name |
1-(2,2-Dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione |
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethyl)-3,4-dimethylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H15NO4/c1-6-7(2)10(13)11(9(6)12)5-8(14-3)15-4/h8H,5H2,1-4H3 |
InChI Key |
SVHSVLWQEVFDHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(C1=O)CC(OC)OC)C |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)CC(OC)OC)C |
synonyms |
1H-Pyrrole-2,5-dione, 1-(2,2-dimethoxyethyl)-3,4-dimethyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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